1H-Imidazo[4,5-b]pyridine-2-thiol
Overview
Description
1H-Imidazo[4,5-b]pyridine-2-thiol is a compound that belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The specific compound 1H-Imidazo[4,5-b]pyridine-2-thiol has a thiol functional group, which may contribute to its reactivity and potential for further functionalization.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods, including C-H functionalization and cascade reactions. For instance, the synthesis of densely functionalized pyrroles and thiophenes from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes has been reported . Additionally, a one-pot multicomponent cascade reaction has been developed for the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines, which constructs multiple bonds and rings efficiently . These methods highlight the versatility and efficiency of synthesizing imidazo[4,5-b]pyridine derivatives, although the specific synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol is not directly mentioned in the provided papers.
Molecular Structure Analysis
The molecular structure and vibrational properties of 1H-imidazo[4,5-b]pyridine have been studied using density functional theory (DFT) quantum chemical calculations and compared with experimental results from X-ray diffraction (XRD), infrared (IR), and Raman studies . The compound crystallizes in an orthorhombic structure with a characteristic planar conformation and the presence of NH···N hydrogen bonds. These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including C-H functionalization and sulfenylation. For example, a green, aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols has been performed, which is environmentally friendly and produces 3-sulfenylimidazo[1,2-a]pyridines of biological interest10. This suggests that 1H-Imidazo[4,5-b]pyridine-2-thiol could potentially undergo similar sulfenylation reactions, given its thiol group.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The planar conformation and hydrogen bonding contribute to the stability of these compounds. The vibrational properties, such as IR and Raman spectra, provide insight into the unique modes of the imidazopyridine skeleton . These properties are essential for the application of these compounds in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Antituberculotic Activity Research into 1H-Imidazo[4,5-b]pyridine derivatives has identified potential applications in antituberculotic activity. Compounds synthesized from 1H-Imidazo[4,5-b]pyridine, like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, have been investigated for their potential in treating tuberculosis (Bukowski & Janowiec, 1996).
Antimicrobial Activity The compound shows promise in antimicrobial applications. Derivatives of 1H-Imidazo[4,5-b]pyridines like thiazolidinone, triazinanethione, and oxadiazinanethione have demonstrated antimicrobial properties in studies (Dayakar, Jeyanthi, & Sujatha, 2016).
Antiproliferative Activity There's ongoing research into the antiproliferative effects of 1H-Imidazo[4,5-b]pyridine derivatives. These compounds have shown cytotoxic activity against human cancer cell lines in vitro, indicating potential for cancer treatment (Liszkiewicz et al., 2003).
Anti-HIV Activity Novel derivatives of 1H-Imidazo[4,5-b]pyridines have been synthesized and exhibited reproducible in vitro anti-HIV activity. This points to their potential use in treating HIV (Chimirri et al., 1994).
5
. Chemical Synthesis and Modification The synthesis and modification of 1H-Imidazo[4,5-b]pyridine derivatives have been widely studied. Techniques such as tandem flavin-iodine-catalyzed aerobic oxidative sulfenylation have been applied to synthesize diverse 3-sulfenylimidazo[1,2-a]pyridines. These methods are environmentally friendly and yield compounds of biological interest (Iida, Demizu, & Ohkado, 2018).
Structural and Vibrational Analysis Research involving the molecular structure, vibrational energy levels, and potential energy distribution of 1H-Imidazo[4,5-b]pyridine and its derivatives has been conducted. Such studies are important for understanding the physical and chemical properties of these compounds, which can be crucial in their application (Lorenc et al., 2008).
Application in Medicinal Chemistry The imidazo[1,2-a]pyridine scaffold, related to 1H-Imidazo[4,5-b]pyridine, has been identified as having broad applications in medicinal chemistry. It is a part of various marketed preparations and is being modified for the discovery of novel therapeutic agents (Deep et al., 2016).
Biological Activity Studies A variety of biological activities, including antiulcer, inotropic, and anticholinesterase potentials, have been evaluated in compounds based on the imidazo[1,2-a]pyridine architecture. Such studies are key in the development of new pharmaceuticals and understanding the biological impacts of these compounds (Starrett et al., 1989; Barraclough et al., 1990; Kwong et al., 2019).
properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPVTXHARSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352558 | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-b]pyridine-2-thiol | |
CAS RN |
29448-81-5 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29448-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 403067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029448815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29448-81-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-b]pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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